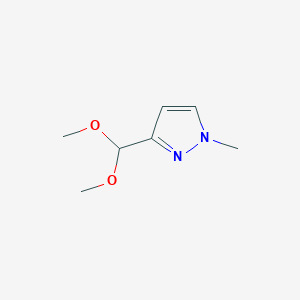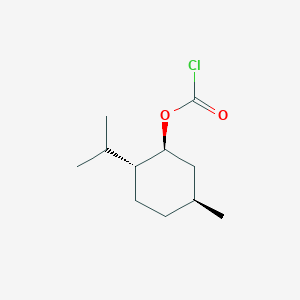
3-ジメトキシメチル-1-メチルピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Dimethoxymethyl-1-methylpyrazole” is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18 g/mol.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-Dimethoxymethyl-1-methylpyrazole”, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of “3-Dimethoxymethyl-1-methylpyrazole” consists of a pyrazole ring with a dimethoxymethyl group at the 3-position and a methyl group at the 1-position .
Chemical Reactions Analysis
The chemical reactions involving “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, pyrazoles in general can undergo a variety of reactions, including N-arylation with aryl halides, coupling with aryl triflates, and reactions with diarylhydrazones and vicinal diols .
Physical and Chemical Properties Analysis
“3-Dimethoxymethyl-1-methylpyrazole” has a density of 1.1±0.1 g/cm3, a boiling point of 224.5±25.0 °C at 760 mmHg, and a flash point of 81.6±13.4 °C . It also has a molar refractivity of 36.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 123.8±3.0 cm3 .
科学的研究の応用
医薬品化学
ピラゾールは、医薬品分野において関連性の高い、より複雑な複素環系を調製するための出発物質として頻繁に使用されます . ピラゾールは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤などの役割を含む、多様な生物活性を持っています .
有機合成
ピラゾールは、化学工業の様々な分野において汎用性の高い骨格として役立ちます . ピラゾールは、互変異性などの構造的特性によって影響を受ける可能性のある反応性で知られています .
ピラゾロ[1,5-a]ピリミジンの合成
3(5)-アミノピラゾールは、「3-ジメトキシメチル-1-メチルピラゾール」を含み得るため、縮合複素環系、すなわちピラゾロ[1,5-a]ピリミジンの合成における前駆体として広く研究されています .
化学反応における触媒
特定のピラゾール誘導体は、化学反応における触媒として使用されてきました . たとえば、ナノZnOは、3-メチル-1-フェニル-1H-ピラゾール-5-オールの合成における触媒として使用されてきました .
新規合成方法の開発
ピラゾールの構造と反応性により、新規合成方法が開発されました。 たとえば、3(5)-アミノピラゾールフレームが1,3-ジ電気的試薬に対して提供する反応性の二面性について研究されています .
農業用途
ピラゾールは、農業分野においても特権的な地位を占めています。 ピラゾールは、様々な農薬の合成に使用されます .
作用機序
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles can influence various biochemical pathways due to their structural diversity and wide range of applications .
Result of Action
The effects of pyrazoles can vary widely depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazoles .
Safety and Hazards
将来の方向性
The future directions for “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by pyrazoles, there is potential for further research into the medicinal applications of this compound .
生化学分析
Biochemical Properties
3-Dimethoxymethyl-1-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 3-Dimethoxymethyl-1-methylpyrazole acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, 3-Dimethoxymethyl-1-methylpyrazole has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .
Cellular Effects
The effects of 3-Dimethoxymethyl-1-methylpyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Dimethoxymethyl-1-methylpyrazole can impact gene expression and cellular metabolism. In certain cell types, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes .
Molecular Mechanism
At the molecular level, 3-Dimethoxymethyl-1-methylpyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alcohol dehydrogenase and cytochrome P450, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Dimethoxymethyl-1-methylpyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Dimethoxymethyl-1-methylpyrazole have been studied over various time periods. The compound is relatively stable at room temperature but can degrade under extreme conditions. Long-term studies have shown that prolonged exposure to 3-Dimethoxymethyl-1-methylpyrazole can lead to changes in cellular function, including altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 3-Dimethoxymethyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
3-Dimethoxymethyl-1-methylpyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with alcohol dehydrogenase also plays a role in its metabolic fate .
Transport and Distribution
Within cells and tissues, 3-Dimethoxymethyl-1-methylpyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its hydrophobicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Dimethoxymethyl-1-methylpyrazole is crucial for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action .
特性
IUPAC Name |
3-(dimethoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHJTGWURATBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371193 |
Source


|
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287917-82-2 |
Source


|
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)












